2-Isopropenylstyrene

Description

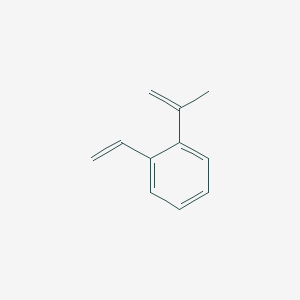

Structure

2D Structure

3D Structure

Properties

CAS No. |

31382-76-0 |

|---|---|

Molecular Formula |

C11H12 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

1-ethenyl-2-prop-1-en-2-ylbenzene |

InChI |

InChI=1S/C11H12/c1-4-10-7-5-6-8-11(10)9(2)3/h4-8H,1-2H2,3H3 |

InChI Key |

GJHWSWTZSJDTTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=CC=CC=C1C=C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isopropenylstyrene Monomer Production

Established Reaction Pathways for 2-Isopropenylstyrene Synthesis

The synthesis of this compound, a valuable monomer in polymer chemistry, can be achieved through several established reaction pathways. These methods primarily involve the transformation of readily available starting materials through key chemical reactions.

One common approach is the Wittig reaction , a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. pressbooks.publumenlearning.comlibretexts.orgwikipedia.orgorganic-chemistry.org This method involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. lumenlearning.comwikipedia.org In the context of this compound synthesis, this would typically involve the reaction of 2-vinylbenzaldehyde (B1595024) with a suitable phosphorus ylide derived from an isopropyl group. A key advantage of the Wittig reaction is the precise control it offers over the location of the newly formed double bond, which is crucial for ensuring the desired monomer structure. lumenlearning.comlibretexts.org The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. lumenlearning.com

Another significant pathway is the Grignard reaction , which utilizes organomagnesium halides (Grignard reagents) to form new carbon-carbon bonds. organicchemistrytutor.comorganic-chemistry.orgmnstate.edupressbooks.pubwikipedia.org This reaction involves the nucleophilic attack of the Grignard reagent on a carbonyl compound. organicchemistrytutor.compressbooks.pub For the synthesis of this compound, a potential route would involve the reaction of a Grignard reagent derived from 2-bromostyrene (B128962) with acetone. The resulting tertiary alcohol would then undergo dehydration to yield the target monomer. The Grignard reagent is typically prepared by reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. mnstate.edupressbooks.pub

Dehydrogenation of a suitable precursor is also a viable method. For instance, the dehydrogenation of 2-isopropenyl-1-ethylbenzene can produce this compound. This process is analogous to the industrial production of styrene (B11656) from ethylbenzene.

Innovations in Catalytic Approaches for Enhanced Monomer Yield and Selectivity

For reactions like dehydrogenation, catalyst development is crucial. While traditional catalysts for styrene production often rely on iron oxides promoted with other elements, research into alternative catalytic systems is ongoing. These include the exploration of novel metal-based catalysts and supports that can offer higher activity and stability. mdpi.com

In the context of coupling reactions that could be adapted for this compound synthesis, advancements in cross-coupling catalysis, often employing palladium or nickel complexes, have been significant. These catalysts can facilitate the formation of the carbon-carbon bonds necessary to construct the monomer backbone with high precision.

Furthermore, the development of "green" catalysts and processes is a growing area of interest. This includes the use of biocatalysts, such as enzymes, and metal-organic frameworks (MOFs) which can offer high selectivity under mild reaction conditions. researchgate.net While not yet standard for this compound production, these innovative catalytic approaches hold promise for more sustainable and efficient manufacturing in the future.

Mechanistic Elucidation of Synthetic Routes to this compound

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound.

In the Wittig reaction , the classical mechanism involves the nucleophilic addition of the phosphorus ylide to the carbonyl group of the aldehyde or ketone. lumenlearning.com This leads to the formation of a dipolar intermediate called a betaine, which then cyclizes to a four-membered ring intermediate known as an oxaphosphetane. lumenlearning.comlibretexts.orgorganic-chemistry.org This oxaphosphetane subsequently decomposes to yield the desired alkene (this compound) and triphenylphosphine oxide. pressbooks.publumenlearning.com The formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide is a key driving force for the entire process. organic-chemistry.org

The Grignard reaction mechanism proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. organicchemistrytutor.compressbooks.pub This initial addition step results in the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the alcohol. organicchemistrytutor.compressbooks.pub In the synthesis of this compound via this route, the final step would be an acid-catalyzed dehydration of the tertiary alcohol, which typically follows an E1 or E2 elimination pathway.

For dehydrogenation reactions, the mechanism generally involves the catalytic removal of hydrogen atoms from the precursor molecule on the surface of a heterogeneous catalyst. This process often proceeds through a series of adsorption, surface reaction, and desorption steps.

Strategies for Monomer Purification and Quality Assessment Prior to Polymerization

The purity of the this compound monomer is critical for achieving polymers with desired properties and predictable molecular weights. Impurities can act as chain-transfer agents or inhibitors, affecting the polymerization process and the final polymer characteristics.

Purification Strategies:

Distillation: Fractional distillation under reduced pressure is a common method for purifying styrenic monomers. google.com This technique separates the monomer from impurities with different boiling points. Operating at reduced pressure allows the distillation to be carried out at lower temperatures, which is crucial for minimizing thermal polymerization of the monomer. google.com

Extraction: Liquid-liquid extraction can be employed to remove specific impurities. For instance, aqueous solutions can be used to wash out water-soluble inhibitors or other polar impurities. justia.com

Adsorption: Passing the crude monomer through a column of a suitable adsorbent, such as activated alumina, can effectively remove certain impurities. google.com However, care must be taken as some materials, like certain zeolites, can induce polymerization. google.com

Inhibitor Addition: To prevent premature polymerization during storage and purification, a polymerization inhibitor is typically added. Common inhibitors for styrenic monomers include tertiary-butyl catechol. justia.com

Quality Assessment:

Gas Chromatography (GC): GC is a powerful analytical technique used to determine the purity of the monomer and to quantify the levels of various impurities. It separates the components of a mixture, allowing for their individual detection and measurement.

Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure of the monomer and to detect any structural impurities. chemrxiv.orgscispace.com

Titration: Titration methods can be used to determine the concentration of certain impurities, such as acidic or basic compounds.

The acceptable level of impurities depends on the specific polymerization technique and the intended application of the resulting polymer. For example, in living polymerization techniques, which are highly sensitive to impurities, very high monomer purity is required.

| Purification Method | Principle | Typical Impurities Removed | Key Considerations |

| Fractional Distillation | Separation based on boiling point differences. | Low and high boiling point organic compounds. | Performed under reduced pressure to prevent thermal polymerization. google.com |

| Liquid-Liquid Extraction | Partitioning of impurities between two immiscible liquid phases. | Water-soluble inhibitors, salts. | Choice of solvent is critical to avoid monomer loss. justia.com |

| Adsorption Chromatography | Selective adsorption of impurities onto a solid stationary phase. | Polar impurities, color bodies. | Adsorbent must not catalyze polymerization. google.com |

| Analytical Technique | Purpose |

| Gas Chromatography (GC) | Purity determination and quantification of volatile impurities. |

| Nuclear Magnetic Resonance (NMR) | Structural verification and detection of structural isomers. chemrxiv.orgscispace.com |

| Infrared (IR) Spectroscopy | Identification of functional groups and confirmation of structure. chemrxiv.orgscispace.com |

Homopolymerization of 2 Isopropenylstyrene: Mechanisms and Control

Anionic Polymerization of 2-Isopropenylstyrene

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined structures. ethernet.edu.etsemanticscholar.org It proceeds through carbanionic active centers and, under carefully controlled conditions, can exhibit living characteristics, meaning the polymerization proceeds without termination or chain transfer reactions. nih.gov This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. ubc.ca

The development of living anionic polymerization systems for this compound has focused on selectively polymerizing the vinyl group while leaving the isopropenyl group intact. This creates a stable living polymer with a reactive pendant group in each monomer unit. researchgate.net For instance, the anionic polymerization of this compound has been successfully carried out in tetrahydrofuran (B95107) (THF) at low temperatures like -78°C using initiators such as the one prepared from oligo(α-methylstyryl)lithium and potassium tert-butoxide. researchgate.net Under these conditions, the vinyl group is selectively polymerized, while the isopropenyl group remains unreacted, leading to a stable living anionic polymer. researchgate.net

The choice of solvent and initiator is critical. While polar solvents like THF are effective, they often require cryogenic temperatures to control the reaction. mdpi.comnih.gov Research has also explored mixed solvent systems, such as cyclohexane (B81311) and THF, to achieve well-controlled anionic polymerization at milder temperatures. nih.gov The optimization of these systems involves carefully selecting the initiator, solvent, and temperature to ensure a living polymerization process that yields polymers with the desired characteristics. researchgate.netnih.gov

A key advantage of living anionic polymerization is the ability to precisely control the molecular weight and achieve a narrow molecular weight distribution, often referred to as low polydispersity. researchgate.netmdpi.com The molecular weight of the resulting poly(this compound) can be accurately predicted based on the molar ratio of the monomer to the initiator. ethernet.edu.etnist.gov

In a living system, all polymer chains are initiated simultaneously and grow at the same rate, leading to a narrow distribution of chain lengths. semanticscholar.orgnist.gov The polydispersity index (PDI), a measure of the breadth of the molecular weight distribution, is typically close to 1.0 for polymers synthesized via living anionic polymerization, indicating a high degree of uniformity. wikipedia.org For the anionic polymerization of this compound, the resulting polymers have been shown to possess precisely controlled molecular weights and narrow molecular weight distributions. researchgate.net The use of flow microreactors has also been shown to enable the synthesis of polystyrenes with high molecular weight and narrow molecular weight distribution (Mw/Mn = 1.1). nih.gov

Below is a table summarizing the results of anionic polymerization of this compound and related monomers under different conditions, highlighting the control over molecular weight and polydispersity.

| Monomer | Initiator System | Solvent | Temperature (°C) | Resulting Polymer Characteristics |

| This compound | oligo(α-methylstyryl)lithium / potassium tert-butoxide | THF | -78 | Precisely controlled chain lengths and narrow molecular weight distributions. researchgate.net |

| 4-Isopropenylstyrene | sec-BuLi | THF | -78 | Predictable molecular weights and narrow molecular weight distributions. researchgate.net |

| p-(2,2′-diphenylethyl)styrene (DPES) | n-BuLi | Cyclohexane/THF (20:1) | 40 | Well-controlled molecular weight and narrow PDI. nih.gov |

This table presents a selection of data to illustrate the principles of controlled anionic polymerization.

The kinetics of anionic polymerization are highly sensitive to the choice of initiator, solvent, and temperature. uni-bayreuth.deresearchgate.net The initiator's reactivity must be sufficient to ensure a rapid initiation step compared to the propagation step, which is crucial for achieving a narrow molecular weight distribution. nist.gov Common initiators for styrene (B11656) and its derivatives include organolithium compounds like n-butyllithium (n-BuLi) and sec-butyllithium (B1581126) (sec-BuLi). researchgate.netnih.gov

The solvent plays a significant role in the state of the propagating carbanion. uni-bayreuth.de In non-polar solvents like cyclohexane, the propagating species often exist as aggregates, which can lead to slower and more complex polymerization kinetics. uni-bayreuth.demdpi.com Polar solvents like THF solvate the ions, breaking up aggregates and increasing the concentration of more reactive free ions and solvent-separated ion pairs, which significantly accelerates the polymerization rate. uni-bayreuth.deresearchgate.net However, highly reactive systems in polar solvents often necessitate low temperatures (e.g., -78°C) to prevent side reactions and maintain control over the polymerization. mdpi.comnih.gov

Temperature also has a profound effect on the polymerization kinetics. rsc.org Increasing the temperature generally increases the rate of polymerization. rsc.org However, for monomers like this compound that can undergo equilibrium polymerization, there is a ceiling temperature (Tc) above which polymerization to high molecular weight polymer is not possible. kpi.ua For 2-isopropenylnaphthalene, a related monomer, the ceiling temperature was determined to be around 68-69°C. kpi.ua

The stereochemistry, or tacticity, of the polymer chain refers to the spatial arrangement of the pendant groups along the backbone. fiveable.me Anionic polymerization offers a degree of control over the stereochemistry of the resulting polymer, which can significantly influence its physical properties. fiveable.meillinois.edu The tacticity is influenced by the solvent, counterion, and temperature of the polymerization. semanticscholar.org

For the anionic polymerization of styrene and its derivatives, the stereochemistry can range from atactic (random arrangement) to more ordered structures like isotactic (substituents on the same side) or syndiotactic (substituents on alternating sides). fiveable.me In non-polar solvents with a lithium counterion, the polymerization of methacrylates, for example, is highly isotactic. semanticscholar.org The specific stereochemical outcome for the anionic homopolymerization of this compound is influenced by these factors, with the potential to create polymers with tailored tacticities. researchgate.net

Impact of Initiator Systems and Environmental Parameters on Anionic Polymerization Kinetics

Coordination Polymerization of this compound

Coordination polymerization, often employing transition metal catalysts like Ziegler-Natta or metallocene systems, provides another avenue for controlling the polymerization of vinyl monomers. fiveable.me This method is particularly known for its ability to produce highly stereoregular polymers. illinois.edu

Recent research has demonstrated the effectiveness of scandium-based catalysts for the highly syndiospecific polymerization of isopropenylstyrene. rsc.org These catalysts exhibit remarkable chemoselectivity, preferentially polymerizing the vinyl group over the isopropenyl moiety. rsc.org This results in a polymer with pendant isopropenyl groups and a highly syndiotactic backbone, with syndiotacticity (rrrr) values often exceeding 99%. rsc.org

Half-sandwich scandium catalysts have shown particularly high activity. rsc.org For example, certain scandium complexes can achieve activities over 2164 kg of polymer per mole of scandium per hour at room temperature. rsc.org The high degree of stereocontrol afforded by these catalysts opens up possibilities for creating novel materials with unique properties derived from their well-defined syndiotactic structure. alfachemic.com Scandium catalysts have also been successfully used for the syndiospecific polymerization of various substituted styrenes. researchgate.netnih.gov

The table below summarizes the performance of different scandium catalysts in the polymerization of isopropenylstyrene.

| Catalyst Type | Ligand Type | Monomer | Resulting Polymer Tacticity | Activity (kg molSc⁻¹ h⁻¹) |

| Constrained-geometry Sc catalyst | Pyridyl methylene (B1212753) fluorenyl | p-Isopropenylstyrene | Highly syndiotactic (rrrr > 99%). rsc.org | Moderate |

| Half-sandwich Sc catalyst | Electron-withdrawing substituents | p-Isopropenylstyrene | Highly syndiotactic (rrrr > 99%). rsc.org | > 2164. rsc.org |

This table illustrates the high syndiospecificity and activity of scandium-based catalysts in the polymerization of isopropenylstyrene.

Investigation of Chemoselective Polymerization via Vinyl vs. Isopropenyl Moieties

The polymerization of this compound presents a fascinating case of chemoselectivity, where the reaction can be directed to selectively polymerize either the vinyl or the isopropenyl group.

Anionic polymerization has been shown to be a powerful tool for achieving this selectivity. For instance, the anionic polymerization of this compound (along with its isomers 3- and 4-isopropenylstyrene) in tetrahydrofuran (THF) at -78°C, using an initiator prepared from oligo(α-methylstyryl)lithium and potassium tert-butoxide, demonstrated selective polymerization of the vinyl group. researchgate.net Under these conditions, the isopropenyl group remained entirely intact, leading to the formation of stable living anionic polymers. researchgate.net This high degree of chemoselectivity is attributed to the specific reaction conditions and the nature of the initiator used. researchgate.net

Similarly, coordination polymerization using scandium (Sc) based catalysts has also exhibited remarkable chemoselectivity. rsc.org In the polymerization of para-isopropenylstyrene (pIPSt) and meta-isopropenylstyrene (mIPSt), scandium catalysts showed an overwhelming preference for the vinyl group over the isopropenyl moiety. rsc.orgresearchgate.net This resulted in polymers with pendant isopropenyl groups and perfect syndiotacticity (rrrr > 99%). rsc.org

The choice between polymerizing the vinyl or isopropenyl group can be influenced by the polymerization conditions. acs.org For asymmetric AB-type difunctional monomers like 4-isopropenylstyrene, it is possible to chemoselectively polymerize either the A or B vinyl group to produce soluble and linear polymers, depending on the specific polymerization conditions employed. acs.org

The Role of Ligand Architecture in Dictating Catalyst Performance and Stereoselectivity

The architecture of the ligands coordinated to the metal center of a catalyst plays a pivotal role in determining the catalyst's performance, including its activity, selectivity, and stereochemistry. numberanalytics.com This is particularly evident in the polymerization of this compound, where the ligand structure can significantly influence the resulting polymer's microstructure. numberanalytics.com

In the context of Ziegler-Natta polymerization, the choice of ligand can affect the steric and electronic properties of the catalyst. numberanalytics.com For example, bulky ligands can enhance stereoselectivity, leading to the production of highly isotactic polymers. numberanalytics.com The stereochemistry of the polymerization process is crucial as it dictates the tacticity of the polymer, which is the arrangement of pendant groups along the polymer backbone. numberanalytics.com

In the scandium-catalyzed polymerization of isopropenylstyrene, the nature of the ligand directly impacts the catalytic activity. rsc.org Half-sandwich Sc catalysts with electron-withdrawing substituents demonstrated significantly higher catalytic activity compared to constrained-geometry Sc catalysts bearing electron-donating pyridyl methylene fluorenyl ligands. rsc.org For instance, the catalyst C5Me4PhSc(CH2C6H4NMe2-o)2 achieved an activity of over 2164 kg molSc−1 h−1 at room temperature. rsc.org These findings underscore the profound influence of ligand electronics on catalyst performance.

Furthermore, the design of the ligand sphere is critical for controlling the stereoregularity of the resulting polymers. researchgate.net Non-covalent interactions introduced by functionalities within the ligand, such as hydrogen bond donors, can create a specific coordination sphere around the active species, influencing the stereochemical outcome of the polymerization. researchgate.netsioc-journal.cn The interplay between the ligand's steric bulk and electronic properties, as well as its ability to engage in non-covalent interactions, provides a powerful means to tailor the properties of the final polymer. numberanalytics.comresearchgate.net

Controlled Radical Polymerization (CRP) of this compound

Controlled radical polymerization (CRP) techniques have emerged as robust methods for synthesizing polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. sigmaaldrich.com These methods have been successfully applied to the polymerization of this compound, offering precise control over the polymer structure.

Strategies Utilizing Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that relies on a reversible halogen atom transfer between a dormant species and a transition metal catalyst. wikipedia.orgspringernature.com This technique has been effectively employed for the polymerization of various monomers, including those with functionalities similar to this compound. mdpi.com The success of ATRP lies in establishing a rapid equilibrium between active (propagating radicals) and dormant (alkyl halide) species, which is predominantly shifted towards the dormant side. wikipedia.org This minimizes termination reactions and allows for the controlled growth of polymer chains. wikipedia.org

The catalyst system, typically a transition metal complex with a suitable ligand, is a crucial component of ATRP. sigmaaldrich.comwikipedia.org Copper-based catalysts are among the most commonly used. springernature.com The ligand's role is to modulate the catalyst's activity and solubility. sigmaaldrich.com For instance, ligands like Me6TREN and TPMA have been shown to mediate well-controlled ATRP, yielding polymers with narrow molecular weight distributions. sigmaaldrich.com

Recent advancements in ATRP, such as activators generated by electron transfer (AGET) ATRP, have enabled the use of lower catalyst concentrations, making the process more industrially viable and environmentally friendly. mdpi.com In AGET ATRP, the activator is generated in situ by the reduction of a higher oxidation state metal complex. mdpi.com

Table 1: Key Parameters in ATRP of Styrene Analogs

| Catalyst System | Ligand | Initiator | Monomer | Key Findings |

| CuIIBr2/AIBN | TPMA | Ethyl 2-bromoisobutyrate (EBiB) | Styrene | Excellent molecular weight control, follows theoretical values. sigmaaldrich.com |

| FeBr3/DPPP | DPPP | EBiB | Styrene | Controlled polymerization achieved. mdpi.com |

This table presents data for styrene and its analogs as a reference for the potential application to this compound.

Exploration of Nitroxide-Mediated Polymerization (NMP) for this compound

Nitroxide-Mediated Polymerization (NMP) is another powerful CRP technique that utilizes a stable nitroxide radical to reversibly trap the propagating radical chain, forming a dormant alkoxyamine species. wikipedia.org This reversible termination allows for controlled polymer growth. NMP is particularly attractive due to its metal-free nature.

The process can be initiated either unimolecularly, using a pre-formed alkoxyamine initiator, or bimolecularly, with a conventional radical initiator and a separate nitroxide radical. The thermal homolysis of the C-O bond in the alkoxyamine at elevated temperatures generates the propagating radical and the mediating nitroxide radical. icp.ac.ru

NMP has been successfully applied to a broad range of monomers, including styrene. The kinetics of NMP are characterized by an equilibrium between the dormant and active species. cmu.edu For instance, in the DEPN-mediated polymerization of styrene, the system reaches a pseudo-stationary state where the concentrations of the polymeric radicals and the nitroxide remain essentially constant. cmu.edu Recent developments have even led to oxygen-tolerant NMP systems, simplifying the polymerization procedure. rsc.org

Table 2: Nitroxide Mediators in Polymerization

| Nitroxide | Monomer(s) | Key Features |

| TEMPO | Styrene | Traps styrenyl radical to form a thermally labile alkoxyamine. |

| DEPN | Styrene, n-Butyl Acrylate (B77674) | Exhibits controlled polymerization with a pseudo-stationary state. cmu.edu |

| Dispolreg 007 | 1,1-disubstituted and monosubstituted monomers | Enables oxygen-tolerant NMP. rsc.org |

Application of Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile CRP method that can be applied to a wide array of monomers susceptible to radical polymerization. sigmaaldrich.comwikipedia.org The control in RAFT is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent, which mediates the polymerization via a reversible chain-transfer process. wikipedia.org

RAFT polymerization is known for its compatibility with various functional groups and reaction conditions. sigmaaldrich.com The key to a successful RAFT polymerization is the appropriate selection of the RAFT agent for the specific monomer and reaction conditions. sigmaaldrich.com The process allows for the synthesis of polymers with complex architectures, such as block copolymers and star polymers. wikipedia.org

The mechanism involves a series of addition and fragmentation steps where the propagating radical adds to the RAFT agent, and a new radical is subsequently released. This establishes an equilibrium that allows all chains to grow at a similar rate, resulting in polymers with low polydispersity. sigmaaldrich.com

Table 3: Common RAFT Agents and Their Applications

| RAFT Agent Type | Z Group | R Group | Suitable Monomers |

| Dithioesters | Aryl or Alkyl | Various | (Meth)acrylates, Styrene |

| Dithiocarbamates | NR'2 | Various | Less-activated monomers (e.g., vinyl acetate) |

| Xanthates | OR' | Various | Less-activated monomers |

| Trithiocarbonates | SR | Various | (Meth)acrylates, Styrene |

This table is a general guide to RAFT agent selection based on established principles. sigmaaldrich.comwikipedia.org

Copolymerization of 2 Isopropenylstyrene: Diversifying Polymer Architectures

Copolymerization with Styrenic Monomers

The copolymerization of 2-isopropenylstyrene with styrene (B11656) and its derivatives allows for the introduction of reactive pendant groups into polystyrene-based materials. This approach has been explored to create polymers with unique functionalities and architectures.

Co-Polymerization with Styrene and its Functionalized Derivatives

The copolymerization of this compound with styrene and functionalized styrenic monomers has been successfully achieved using various polymerization techniques. Anionic polymerization, for instance, allows for the selective polymerization of the styryl group in monomers like 4-(4-(2-isopropenylphenoxy)butyl)styrene, leaving the isopropenyl group intact for subsequent reactions. researchgate.net This method yields well-defined polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.net

Furthermore, scandium-based catalysts have been employed for the coordination (co)polymerization of para-isopropenylstyrene (pIPSt) and meta-isopropenylstyrene (mIPSt) with styrene. researchgate.net This catalytic system enables the synthesis of copolymers with pendant unsaturated olefinic groups. researchgate.net The use of functionalized styrene derivatives, such as those with amino groups, has also been investigated. For example, syndiospecific polymerization of styrene derivatives with a masked N,N-bis(trimethylsilyl)amino group, followed by hydrolysis, yields syndiotactic polystyrene derivatives with primary amino groups. acs.org

Graft copolymers can be prepared by reacting living polymers, such as styrene-butadiene copolymer (SBR) anions, with poly(4-isopropenylstyrene). researchgate.net This process results in grafting efficiencies ranging from 19% to 70%. researchgate.net Additionally, well-defined diblock copolymers of poly(1)-block-polystyrene and polystyrene-block-poly(1) can be synthesized through sequential monomer addition. researchgate.net

Determination of Monomer Reactivity Ratios and Sequence Distribution in Copolymers

The monomer reactivity ratios (r1 and r2) are crucial parameters that dictate the composition and microstructure of a copolymer. uc.edu These ratios represent the relative rates at which a growing polymer chain radical adds a monomer of its own kind versus the other monomer. uc.eduopen.edu When r1 and r2 are close to 1, a random copolymer is typically formed. dtic.mil If both ratios are less than 1, the copolymer will tend to have an alternating sequence. uc.edu Conversely, if both are greater than 1, a blocky structure is favored. dtic.mil

Several methods are employed to determine monomer reactivity ratios, including the Fineman-Ross (FR) and Kelen-Tüdös (KT) methods. scielo.org These methods rely on analyzing the composition of copolymers synthesized at low conversions from various monomer feed ratios. scielo.org For instance, in the copolymerization of styrene and 2-ethylhexyl acrylate (B77674) (EHA) via atom transfer radical polymerization (ATRP), the reactivity ratios were determined to be r(styrene) = 1.24 and r(EHA) = 0.71 using the FR method. frontiersin.org

The composition of the copolymers can be determined using techniques like 1H-NMR spectroscopy by comparing the integral areas of characteristic proton signals from each monomer unit. scielo.org For example, in styrene/itaconate copolymers, the composition is found by comparing the integral of the aromatic protons of styrene with the aliphatic protons of the itaconate side chains. scielo.org

The sequence distribution in a copolymer, whether it is random, alternating, or blocky, is a direct consequence of the monomer reactivity ratios and the feed composition. uc.edu Understanding this distribution is essential as it significantly influences the final properties of the material.

Synthesis of Statistically Random Copolymers Bearing Pendant Olefinic Groups

Statistically random copolymers containing pendant olefinic groups can be synthesized by copolymerizing this compound with other monomers under conditions that favor random incorporation. This is often achieved when the monomer reactivity ratios are close to unity. dtic.mil For example, the free radical polymerization of POSS-styrene with styrene yields random copolymers because their reactivity ratios (r(styrene) = 0.84 and r(POSS-styrene) = 0.38) are reasonably close. dtic.mil

Scandium-based catalysts have been utilized to produce a series of statistically random copolymers of styrene and 4-isopropenylstyrene with a range of pendant isopropenyl group content from 5% to 90%. researchgate.net This demonstrates the ability to precisely control the density of reactive olefinic groups along the polymer backbone. researchgate.net

The synthesis of random copolymers of styrene with styrene derivatives bearing pendant fluorophore moieties has also been reported. mdpi.com These copolymers, prepared by radical polymerization, find applications as fluorescent sensors. mdpi.com The successful synthesis of these random copolymers was confirmed by the disappearance of vinyl group signals and the appearance of methylene (B1212753) group vibrations in their FTIR spectra. mdpi.com

The ability to create random copolymers with pendant olefinic groups opens up possibilities for post-polymerization modifications, leading to materials with a wide array of functionalities and applications.

Copolymerization with Non-Styrenic Monomers

The versatility of this compound extends to its copolymerization with monomers outside the styrenic family. This allows for the creation of novel polymer structures with a combination of properties derived from disparate monomer units.

Integration with Olefins (e.g., Ethylene) in Catalytic Copolymerization

The copolymerization of ethylene (B1197577) with styrenic monomers, including functionalized styrenes, has been an area of significant research interest, primarily driven by the desire to incorporate polar functionalities into polyolefins. nih.gov Late transition metal catalysts, particularly those based on nickel and palladium, have shown promise in this field. nih.govillinois.edu

Scandium-based catalysts have been specifically used for the copolymerization of ethylene with styrene and its derivatives. dntb.gov.uaciac.jl.cn These catalysts have demonstrated the ability to produce copolymers with varying levels of comonomer incorporation. nih.gov For example, certain nickel catalysts can mediate the copolymerization of ethylene with polar comonomers, achieving high activity and producing high-molecular-weight functionalized polyethylene (B3416737). nih.gov The development of heterogeneous nickel catalysts supported on silica (B1680970) has also shown high activities in the copolymerization of ethylene with polar monomers like undecenyl alcohol (HAc), leading to high-molecular-weight semicrystalline polyethylene with comonomer incorporation up to 2.8 mol%. nih.gov

The primary goal of incorporating polar monomers into a polyethylene backbone is to enhance properties such as adhesion, printability, and compatibility with other materials, without significantly compromising the desirable bulk properties of polyethylene. nih.govillinois.edu

Reaction with (Meth)acrylate Derivatives in Controlled Polymerization Systems

The copolymerization of styrenic monomers with (meth)acrylate derivatives is a well-established method for producing a wide range of copolymers with tunable properties. Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly effective for this purpose, offering excellent control over molecular weight, polydispersity, and copolymer composition. frontiersin.orgsigmaaldrich.commdpi.com

For example, the ATRP of styrene and 2-ethylhexyl acrylate (EHA) has been successfully performed, yielding copolymers with predictable compositions. frontiersin.org The reactivity ratios for this system were determined, providing insight into the copolymer microstructure. frontiersin.org Similarly, the copolymerization of styrene and methyl methacrylate (B99206) (MMA) has been extensively studied using various techniques, including conventional free radical polymerization and CRP methods. rsc.orgnih.govresearchgate.net The reactivity ratios for the St/MMA system have been reported to be r(St) = 0.517 and r(MMA) = 0.420 in one study, indicating a tendency towards random copolymerization. nih.gov

The synthesis of block copolymers is also possible through sequential monomer addition in controlled polymerization systems. For instance, polystyrene-b-poly(2-(methoxyethoxy)ethyl methacrylate) has been synthesized via ATRP, although challenges in achieving high molecular weights were noted. mdpi.com The combination of different polymerization mechanisms, such as anionic polymerization and ATRP, has also been explored to create complex block copolymer architectures. mdpi.com Furthermore, RAFT polymerization has been utilized for the well-controlled polymerization of functional methacrylates like 2-azidoethyl methacrylate, which can then be functionalized via "click" chemistry. benicewiczgroup.com

The copolymerization of this compound with (meth)acrylates under controlled conditions allows for the synthesis of well-defined copolymers bearing reactive pendant groups, which can be further modified to create advanced functional materials.

Copolymerization with Vinylpyridine and Related Nitrogen-Containing Monomers

The incorporation of nitrogen-containing monomers, such as 2-vinylpyridine (B74390) (2VP), into polymer chains alongside this compound (2IPS) offers a pathway to functional materials with unique properties, including altered polarity, basicity, and coordination capabilities. The copolymerization of 2IPS with 2VP can be achieved through various polymerization techniques, including anionic and radical polymerization.

In anionic copolymerization, the significant difference in reactivity between the styrenic and vinylpyridine monomers plays a crucial role. Living anionic polymerization has been employed for the synthesis of block copolymers containing poly(2-vinylpyridine) (P2VP) segments. nih.govmdpi.com For instance, well-defined diblock copolymers of poly(dimethylsiloxane)-b-poly(2-vinylpyridine) (PDMS-b-P2VP) have been synthesized. This process involves the separate synthesis of living PDMS and living P2VP chains, followed by a coupling reaction using chlorosilane chemistry to join the two blocks. nih.govmdpi.com This method allows for the creation of copolymers with controlled molecular weights and compositions. nih.gov

Radical polymerization also serves as a viable method for creating copolymers of styrene derivatives and 2-vinylpyridine. frontiersin.org For example, poly(styrene-co-2-vinylpyridine) can be synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. frontiersin.org The presence of the pyridine (B92270) ring from the 2VP units introduces polarity and provides sites for further reactions, such as protonation or coordination with metal species. frontiersin.orgwikipedia.org This functionality is utilized in applications like tire-cord binders, where a terpolymer latex of 2-vinylpyridine, styrene, and butadiene enhances the adhesion between the tire cord and the rubber. wikipedia.org

The copolymerization of 2IPS with other nitrogen-containing monomers has also been explored. For example, alternating copolymers of 2-vinylpyridine and α-stilbazole have been synthesized using stereospecific catalysts like phenylmagnesium bromide. giulionatta.it Furthermore, the development of auto-switchable catalysts has enabled the one-pot synthesis of complex terpolymers involving nitrogen-containing cyclic monomers like N-sulfonyl aziridines. innovationnewsnetwork.com These advanced catalytic systems can selectively polymerize different monomers in a specific sequence, leading to well-defined block copolymers. innovationnewsnetwork.com

The properties of these copolymers are heavily influenced by the content and distribution of the nitrogen-containing units. Even small amounts of copolymerized 2-vinylpyridine can provide reactive sites for dyes in acrylic fibers. wikipedia.org In copolymers of styrene and 2VP, the pyridine groups can be protonated by acids, leading to effective crosslinking and inducing phase segregation, which significantly impacts the material's rheological and morphological properties. frontiersin.org

Exploration of Other Functionality-Bearing Monomers

The versatility of this compound is further demonstrated through its copolymerization with a diverse range of functionality-bearing monomers beyond those containing nitrogen. This approach allows for the introduction of specific chemical groups, tailoring the final polymer for advanced applications.

Anionic polymerization techniques have proven effective in the selective copolymerization of functional monomers. For instance, this compound has been successfully copolymerized with other isopropenylstyrene isomers, such as 3-isopropenylstyrene and 4-isopropenylstyrene, using an initiator prepared from oligo(α-methylstyryl)lithium and potassium tert-butoxide in THF at -78°C. researchgate.net Under these conditions, the vinyl groups are selectively polymerized, leaving the isopropenyl groups intact for potential post-polymerization modification. researchgate.net

Selenium-containing monomers, such as p-methylselenostyrene and p-phenylselenostyrene, have been copolymerized with styrene via free radical polymerization. researchgate.net The resulting copolymers exhibit high thermal stability. The reactivity ratios determined from these copolymerizations provide insight into the electronic character of the seleno-groups. researchgate.net

Coordination polymerization using scandium-based catalysts has enabled the copolymerization of para-isopropenylstyrene with styrene. rsc.org This method proceeds in a near-ideal fashion, yielding random copolymers with pendant isopropenyl groups. These unsaturated moieties are readily available for subsequent chemical transformations, such as conversion to epoxide and bromide groups under mild conditions. rsc.org

The concept of using monomers with protected or "latent" initiator sites has also been applied. This strategy involves copolymerizing a monomer that contains a group that is not initially active as a polymerization initiator but can be converted into an active site in a later step. researchgate.net This approach is particularly useful for creating branched or hyperbranched polymers while avoiding premature crosslinking during the initial polymerization. researchgate.net

The table below summarizes examples of functional monomers copolymerized with isopropenylstyrene derivatives and the polymerization methods used.

| Functional Monomer | Isopropenylstyrene Isomer | Polymerization Method | Key Feature of Resulting Copolymer |

| 3-Isopropenylstyrene | This compound | Anionic Polymerization | Intact isopropenyl groups for post-modification researchgate.net |

| 4-Isopropenylstyrene | This compound | Anionic Polymerization | Intact isopropenyl groups for post-modification researchgate.net |

| p-Methylselenostyrene | Styrene (as comonomer) | Free Radical Polymerization | Selenium functionality, high thermal stability researchgate.net |

| Styrene | para-Isopropenylstyrene | Coordination Polymerization | Pendant isopropenyl groups for further reaction rsc.org |

Precision Synthesis of Advanced Copolymer Architectures

The unique chemical structure of this compound, featuring two distinct polymerizable groups, makes it an invaluable monomer for the precision synthesis of advanced copolymer architectures. Through careful selection of polymerization techniques and reaction conditions, a variety of complex macromolecules, including block, graft, and star-branched copolymers, can be fabricated.

Fabrication of Block Copolymers Incorporating Poly(this compound) Segments

Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. The synthesis of block copolymers containing poly(this compound) (P2IPS) segments often relies on living polymerization methods, which allow for the sequential addition of different monomers to a growing polymer chain.

Living anionic polymerization is a powerful tool for creating well-defined block copolymers. researchgate.netmdpi.com By controlling the reaction conditions, it is possible to selectively polymerize one monomer and then introduce a second monomer to grow another block. For example, well-defined AB and BA diblock copolymers have been synthesized by the sequential addition of a functionalized styrene derivative and styrene. researchgate.net Similarly, complex multiblock copolymers, including ACB, BAC, and ABCA structures, have been prepared using linking methodologies in conjunction with living anionic polymerization, where A, B, and C can be segments like polystyrene, poly(2-vinylpyridine), and poly(methyl methacrylate). mdpi.com

The synthesis of block copolymers is not limited to all-vinyl systems. Hybrid block copolymers containing P2IPS and other polymer types, such as polysiloxanes, have also been developed. For instance, poly(dimethylsiloxane)-containing multiblock polymers have been synthesized using a heterofunctional linking agent. mdpi.com This involves the reaction of a living poly(dimethylsiloxane) chain with the linking agent, followed by reaction with a living anionic polymer to form the block copolymer. mdpi.com

Atom transfer radical polymerization (ATRP) and nitroxide-mediated polymerization (NMP) are other controlled radical polymerization techniques used to synthesize block copolymers with precise control over molecular weight and low polydispersity. nih.gov These methods can be used to create thermoplastic elastomers and other advanced materials. nih.gov

The table below provides examples of block copolymer architectures synthesized using various techniques.

| Block Copolymer Architecture | Monomers/Polymer Blocks | Synthesis Technique |

| AB Diblock | Functionalized Styrene, Styrene | Living Anionic Polymerization researchgate.net |

| Multiblock (ACB, BAC, ABCA) | Polystyrene, Poly(2-vinylpyridine), Poly(methyl methacrylate) | Living Anionic Polymerization with Linking Agents mdpi.com |

| ABA Triblock | Poly(N-isopropyl acrylamide), Poly(2-methacryloyloxyethyl phosphorylcholine) | Atom Transfer Radical Polymerization (ATRP) nih.gov |

| Multiblock with PDMS | Poly(dimethylsiloxane), Living Anionic Polymers | Living Anionic Polymerization with Heterofunctional Linking Agent mdpi.com |

Development of Graft Copolymers Utilizing this compound as a Monomer or Precursor

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. wikipedia.org this compound can be used to create such architectures through two primary strategies: "grafting from" and "grafting onto".

In the "grafting from" approach, a polymer backbone is first synthesized with initiator sites along its chain. These sites are then used to initiate the polymerization of a second monomer, growing the graft chains from the backbone. mdpi.com The pendant isopropenyl group in poly(isopropenylstyrene) can serve as a reactive site for creating such initiating centers. For example, copolymers containing p-isopropenylstyrene residues have been used as initiating centers for the anionic polymerization of methyl methacrylate, initiated by butyllithium, to form graft copolymers. capes.gov.br

The "grafting onto" method involves attaching pre-synthesized polymer chains to a polymer backbone. This can be achieved by first preparing a polymer with reactive pendant groups, such as poly(4-isopropenylstyrene), through living anionic polymerization where the isopropenyl groups remain intact. researchgate.net These reactive groups can then be reacted with living polymer chains, such as living styrene-butadiene copolymer anions, to form the graft copolymer. researchgate.net Grafting efficiencies for such reactions have been reported in the range of 19% to 70%. researchgate.net

Another variation involves using a macromonomer, which is a polymer chain with a polymerizable end group. A polyamide macromer with a vinylbenzyl end group has been synthesized and then radically copolymerized with styrene to produce a graft copolymer with a polystyrene backbone and hydrophilic polyamide branches. researchgate.net

These methods provide a versatile toolkit for creating a wide array of graft copolymers with tailored properties, suitable for applications ranging from thermoplastic elastomers to compatibilizers for polymer blends.

Synthesis of Star-Branched and Other Complex Macromolecular Structures

Beyond linear and simple graft architectures, this compound and its derivatives are instrumental in constructing more intricate macromolecular structures like star-branched polymers. These polymers, characterized by multiple polymer chains radiating from a central core, exhibit unique solution and bulk properties compared to their linear counterparts.

Living anionic polymerization is a key technique for the synthesis of well-defined star-branched polymers. One common method involves the use of a multifunctional linking agent, such as divinyl benzene (B151609). A star-shaped multifunctional styrene-isoprene copolymer, for instance, was synthesized using n-BuLi as an initiator and divinyl benzene as a coupling agent. ccspublishing.org.cn This star polymer could then be used as a macroinitiator for the cationic polymerization of other monomers to create even more complex star-branched structures. ccspublishing.org.cn

An iterative approach based on living anionic polymerization has also been developed for the synthesis of dendrimer-like star-branched polymers. This methodology involves sequential reaction steps: a linking reaction of a functionalized living polymer with a multifunctional compound, followed by a transformation reaction to regenerate the reactive functionalities for the next "generation" of polymer growth. This allows for precise control over the number and length of the arms in the star polymer.

The synthesis of star-comb polymers, which feature a star architecture with additional branches along the arms, has also been achieved. These complex structures are often prepared using techniques like atom transfer radical polymerization (ATRP), where a dendritic core with multiple initiating sites is used to polymerize monomers like poly(ethylene glycol) methyl ether methacrylate (PEGMA). nih.gov

Furthermore, hybrid strategies combining enzymatic template-directed synthesis and "click" chemistry have been employed to create structurally defined branched polymers. illinois.edu This innovative approach uses DNA as a backbone, allowing for precise control over the placement and number of branches, leading to architectures like three-arm stars and H-polymers. illinois.edu

These advanced synthetic methods open the door to a vast library of complex polymer architectures with tailored functionalities and properties, driven by the versatile chemistry of monomers like this compound.

Regioselectivity and Chemoselectivity Considerations in Diverse Copolymerization Systems

The dual reactivity of this compound, stemming from its vinyl and isopropenyl groups, presents both a challenge and an opportunity in polymerization. Controlling the regioselectivity (which part of the molecule reacts) and chemoselectivity (which functional group reacts) is paramount for synthesizing polymers with well-defined structures and desired properties.

A significant breakthrough in this area is the use of specific catalysts that can discriminate between the two double bonds. Scandium-based catalysts, for example, have demonstrated remarkable chemoselectivity in the coordination polymerization of para- and meta-isopropenylstyrene. rsc.org These catalysts preferentially polymerize the vinyl group, leaving the isopropenyl moiety intact along the polymer backbone. rsc.orgresearchgate.net This yields a syndiotactic polymer with pendant unsaturated groups that are available for post-polymerization modification. rsc.org The choice of ligands on the scandium catalyst, such as electron-donating or electron-withdrawing substituents, can significantly influence the catalytic activity. rsc.org

In living anionic polymerization, reaction conditions such as temperature and the choice of initiator are critical for achieving selectivity. For the polymerization of 4-isopropenylstyrene in THF at -78°C, the styrenic vinyl group is selectively polymerized, while the α-methylstyryl (isopropenyl) group remains unreacted. researchgate.net This selective polymerization is crucial for producing a living polymer that can be used to create block copolymers or be functionalized via the pendant isopropenyl groups. researchgate.net

The concept of regioselective polymerization has also been extended to post-assembly modification of block copolymer nanoparticles. nih.govd-nb.info In phase-separated particles of polystyrene-b-poly(2-vinylpyridine) (PS-b-P2VP), a seeded polymerization of styrene can be initiated to occur preferentially within the PS domains. nih.govd-nb.info This regioselective polymerization leads to an increase in the size of the PS domains, altering the particle's morphology and shape. nih.govd-nb.info By using a functional comonomer like 4-vinylbenzyl azide, chemical functionalities can be selectively introduced into specific domains of the nanoparticle. nih.govd-nb.info

The relative reactivity of monomers in a copolymerization system is quantified by reactivity ratios (r1 and r2). In the ideal copolymerization of para-isopropenylstyrene (pIPSt) and styrene (St) using a scandium catalyst, the reactivity ratios were found to be r_pIPSt = 1.05 and r_St = 0.83, indicating that the two monomers have similar reactivities and will be incorporated into the polymer chain in a statistically random fashion. rsc.org In other systems, particularly ionic polymerizations, the reactivity ratios can be very different, leading to copolymers that are rich in the more reactive monomer. emu.edu.trlibretexts.org Understanding and controlling these reactivities are essential for designing copolymers with specific sequences and properties.

The Influence of Catalytic Systems on Copolymer Composition and Microstructure

The selection of a catalytic system is a critical determinant in the copolymerization of this compound, profoundly shaping both the final composition and the microstructure of the resulting polymer. The catalyst not only mediates the polymerization rate but also dictates the selectivity of monomer incorporation, the sequence distribution (e.g., random, alternating, or block), and the stereochemical arrangement (tacticity) of the monomer units along the polymer chain. The primary catalytic methods employed—anionic, cationic, coordination, and radical polymerization—each offer distinct mechanisms that yield unique copolymer architectures.

Anionic Polymerization: Precision and Selectivity

Anionic polymerization is characterized by its sensitivity to the electronic properties of the monomers and the absence of a formal termination step, which allows for the synthesis of well-defined block copolymers and polymers with narrow molecular weight distributions. In the context of isopropenylstyrene derivatives, anionic catalysis can exhibit remarkable regioselectivity. Research on the related monomer, 4-isopropenylstyrene, has shown that under specific conditions, such as using an initiator prepared from oligo(α-methylstyryl)lithium and potassium tert-butoxide in THF at -78°C, polymerization occurs selectively at the vinyl group. researchgate.net This leaves the isopropenyl group intact, creating a macromonomer with reactive pendant groups that can be utilized for subsequent grafting reactions. researchgate.net This level of control highlights the ability of anionic systems to differentiate between two polymerizable groups within the same monomer, thereby dictating the final polymer structure.

Cationic Polymerization: Dependence on Carbocation Stability

Cationic polymerization proceeds through carbocationic intermediates, and its effectiveness is largely dependent on the relative stability of the carbocations formed from the comonomers. The monomer that generates a more stable carbocation will typically polymerize at a faster rate, influencing its incorporation into the copolymer. libretexts.orgrsc.org The choice of the initiating system, such as a protonic acid or a Lewis acid, along with reaction parameters like solvent and temperature, significantly impacts the polymerization kinetics and the frequency of crossover reactions between different monomer units. rsc.orgorientjchem.org This interplay determines whether the resulting copolymer has a random, block-like, or alternating microstructure. rsc.org For instance, studies on the cationic copolymerization of 2-chloroethyl vinyl ether and styrene using Maghnite-H+, a solid acid catalyst, demonstrated that the more reactive vinyl ether monomer initiates the polymerization, guiding the initial composition of the chain. orientjchem.org

Coordination Catalysis: Mastering Stereochemistry and Sequence

Coordination catalysts, particularly single-site catalysts like metallocenes, provide exceptional control over copolymer microstructure, especially stereoregularity. nih.gov Unlike traditional multi-sited Ziegler-Natta catalysts, the well-defined nature of a single-site catalyst's active center allows for precise manipulation of the polymer architecture. nih.govjku.at The ligand framework surrounding the metal center sterically and electronically guides the incoming monomer, controlling its orientation during insertion into the polymer chain. nih.govd-nb.info This capability has been leveraged to produce styrene copolymers with highly syndiotactic or isotactic sequences. mdpi.comresearchgate.net Research has confirmed that highly syndioselective coordination copolymerization of isopropenylstyrene is achievable. acs.org

Detailed studies on ethylene-norbornene copolymerization using different C2-symmetric metallocene catalysts illustrate this principle effectively. As shown in the table below, subtle modifications to the catalyst's ligand structure result in dramatically different copolymer microstructures, even when the monomers and general conditions are the same. d-nb.info

Table 1: Influence of Metallocene Catalyst Structure on Ethylene/Norbornene Copolymer Microstructure Data derived from research on cycloolefin copolymers as an illustrative model for catalyst influence. d-nb.info

| Catalyst | Key Structural Feature | Predominant Copolymer Microstructure |

|---|---|---|

| rac-Me2Si(B-[e]-Ind)2ZrCl2 | Benzo substituent only | Mainly alternating with meso dyads |

| rac-Me2Si(2-Me-B-[e]-Ind)2ZrCl2 | Bulky benzo and methyl substituents | Mainly isotactic alternating sequences |

| rac-Et(Ind)2ZrCl2 | Unsubstituted indenyl ligands | Mixture of alternating sequences, meso dyads, and norbornene blocks |

Radical Polymerization: From Statistical to Controlled Architectures

Conventional free-radical polymerization is a robust and widely used technique, but it generally offers limited control over the copolymer architecture, often yielding statistical copolymers with broad molecular weight distributions. libretexts.org However, the advent of controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), has revolutionized the field. frontiersin.org ATRP allows for the synthesis of copolymers with predetermined molecular weights, narrow dispersity, and complex architectures like block and graft copolymers. frontiersin.org

In these systems, the copolymer composition is governed by the intrinsic reactivity ratios of the comonomers (r1 and r2) under the specific catalytic conditions. frontiersin.org These ratios quantify the preference of a growing polymer chain ending in one monomer to add the same monomer versus the other comonomer. For example, in the ATRP copolymerization of styrene (monomer 1) and 2-ethylhexyl acrylate (EHA, monomer 2) using a CuBr/PMDETA catalyst system, the reactivity ratios were found to be r1 > 1 and r2 < 1. frontiersin.org This indicates that a growing chain, regardless of its terminal unit, preferentially adds a styrene monomer, leading to a copolymer that is richer in styrene than the initial monomer feed. frontiersin.org By understanding these reactivity ratios, the final copolymer composition can be precisely tuned by adjusting the monomer feed. frontiersin.org

Table 2: Effect of Monomer Feed on Copolymer Composition and Tg in ATRP of Styrene and 2-Ethylhexyl Acrylate (EHA) Data derived from research on Styrene/EHA copolymers as an illustrative model for catalyst system influence. frontiersin.org

| Monomer Feed (Styrene Mole Fraction) | Copolymer Composition (Styrene Mole Fraction) | Glass Transition Temp. (Tg, °C) |

|---|---|---|

| 0.25 | 0.45 | -22 |

| 0.50 | 0.64 | 15 |

| 0.75 | 0.81 | 55 |

Macromolecular Characterization and Structural Elucidation of Poly 2 Isopropenylstyrene and Its Copolymers

Advanced Spectroscopic Characterization

The detailed structural analysis of poly(2-isopropenylstyrene) and its copolymers is crucial for understanding their properties and performance. Advanced spectroscopic techniques provide invaluable insights into the microstructure, stereoregularity, comonomer sequencing, functional groups, molecular weight, and end-group composition of these polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure, Stereoregularity, and Comonomer Sequencing (e.g., 1H and 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful, non-destructive technique for the detailed microstructural analysis of polymers. researchgate.netnih.gov It provides information on the stereochemistry (tacticity) of the polymer chain, the sequencing of comonomers in copolymers, and the presence of different structural units. researchgate.netacs.org

In the context of poly(this compound), ¹H NMR spectra can be used to identify the characteristic signals of the protons in the polymer backbone and the pendant isopropenyl and phenyl groups. For copolymers, ¹H NMR allows for the determination of the comonomer composition. researchgate.net

¹³C NMR spectroscopy offers even greater resolution and is particularly sensitive to the stereochemical environment of the carbon atoms in the polymer chain. researchgate.netmdpi.com This sensitivity allows for the determination of tacticity, which describes the stereochemical arrangement of the pendant groups along the polymer backbone (isotactic, syndiotactic, or atactic). For instance, in styrene-based polymers, the chemical shifts of the aromatic C1 carbon are particularly sensitive to the stereosequence, allowing for the quantification of different triads (e.g., mm, mr, rr). acs.org The analysis of ¹³C NMR spectra of copolymers, such as those containing this compound, can elucidate the distribution of comonomer units along the chain, identifying whether they are arranged in a random, alternating, or blocky fashion. mdpi.com Two-dimensional NMR techniques, such as HSQC and HMBC, can further aid in the assignment of complex spectra, especially for copolymers with overlapping signals. rsc.org

The table below summarizes typical NMR chemical shifts for polystyrene, which shares structural similarities with poly(this compound).

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 7.5 | 145 - 146 (C1) |

| Backbone CH | 1.8 - 2.5 | 40 - 46 |

| Backbone CH₂ | 1.3 - 1.9 | 30 - 35 |

Note: The exact chemical shifts for poly(this compound) may vary depending on the solvent, temperature, and tacticity.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Structural Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, is a fundamental tool for the qualitative analysis of polymers, providing a "fingerprint" of the material based on its molecular vibrations. metrohm.commdpi.com These techniques are complementary, as some vibrational modes may be more active in Raman than in IR, and vice versa. spectroscopyonline.coms-a-s.org

For poly(this compound), IR spectroscopy can be used to identify the characteristic absorption bands of its functional groups. For example, the presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹, and ring stretching vibrations around 1600, 1500, and 1450 cm⁻¹. s-a-s.org The isopropenyl group (>C=CH₂) would show a characteristic C=C stretching band near 1650 cm⁻¹ in the Raman spectrum and out-of-plane deformation bands for the olefinic hydrogens in the IR spectrum between 850 and 1000 cm⁻¹. spectroscopyonline.com In studies of polyethylene (B3416737) cross-linked with an isopropenyl-styrene fraction, intense absorption bands in the 886-892 cm⁻¹ region were attributed to the isopropyl group. scispace.com

Raman spectroscopy is particularly sensitive to the non-polar bonds of the polymer backbone and the aromatic rings, making it well-suited for studying the structural order and crystallinity of polymers. metrohm.com Changes in the vibrational spectra can also be used to monitor polymerization reactions and the curing of polymer systems in real-time. mdpi.com

The following table highlights key vibrational modes for polystyrene, which are also relevant for poly(this compound).

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | ~3026 | ~3055 |

| Aliphatic C-H Stretch | ~2924 | ~2905 |

| Aromatic Ring Stretch | ~1601, 1493, 1452 | ~1601, 1583, 1001 |

| C-H Bending (out-of-plane) | ~756, 698 | - |

Mass Spectrometry (e.g., MALDI-TOF MS) for Polymer Molecular Weight and End-Group Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that has become indispensable for the characterization of synthetic polymers. sigmaaldrich.com It allows for the determination of absolute molecular weights, molecular weight distributions for polymers with low polydispersity, and the identification of end-group structures. waters.combruker.com

In a MALDI-TOF MS experiment, the polymer sample is co-crystallized with a matrix compound and a cationization agent (e.g., a silver salt). iyte.edu.trnist.gov A laser pulse desorbs and ionizes the polymer molecules, which are then accelerated in a time-of-flight mass analyzer. iyte.edu.tr The resulting mass spectrum consists of a series of peaks, where each peak corresponds to a specific oligomer chain length, allowing for the direct calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). sigmaaldrich.comwaters.com

A significant advantage of MALDI-TOF MS is its ability to provide detailed information about the chemical structure of the polymer, including the mass of the repeating monomer unit and the end groups. waters.combruker.com By analyzing the mass of the individual oligomer peaks, it is possible to confirm the structure of the polymer and identify the initiating and terminating groups from the polymerization process. nih.govlcms.cz This is particularly valuable for understanding the polymerization mechanism and for quality control purposes. For instance, the analysis of polystyrene by MALDI-TOF MS can reveal end groups derived from the initiator and termination steps. jeol.com While MALDI-TOF MS is highly effective for polymers with narrow molecular weight distributions (PDI < 1.2), its accuracy can be limited for more polydisperse samples. waters.com In such cases, coupling with GPC can provide more accurate results. waters.com

Chromatographic Techniques for Polymer Analysis

Chromatographic techniques are essential for separating and analyzing complex polymer mixtures based on their size and molecular weight.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. measurlabs.compolyanalytik.com This method separates macromolecules based on their hydrodynamic volume in solution. polyanalytik.com The polymer solution is passed through a column packed with porous gel particles. Larger molecules, which are excluded from the pores, elute first, while smaller molecules, which can penetrate the pores, elute later. lcms.cz

The output from the GPC/SEC system is a chromatogram showing the distribution of polymer chains of different sizes. By calibrating the system with polymer standards of known molecular weight, it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), Z-average molecular weight (Mz), and the polydispersity index (PDI). measurlabs.compolyanalytik.comelementlabsolutions.com The molecular weight distribution is a critical parameter as it significantly influences the physical and mechanical properties of the polymer. lcms.czlcms.cz

GPC/SEC can be equipped with various detectors, such as a refractive index (RI) detector, a UV detector, a viscometer, or a multi-angle light scattering (MALS) detector, to obtain more comprehensive information about the polymer. polyanalytik.com For example, coupling GPC with a MALS detector allows for the determination of absolute molecular weights without the need for column calibration. news-medical.net

Microstructural and Morphological Probing

X-ray Diffraction (XRD) for Crystalline Order and Chain Conformation

X-ray diffraction (XRD) is a powerful, non-destructive technique used to investigate the structural properties of polymers, such as crystallinity, crystallite size, and chain conformation. iastate.eduniscpr.res.in The principle of XRD is based on the elastic scattering of X-rays by the ordered atomic structure of crystalline materials, which generates a unique diffraction pattern of sharp peaks. iastate.edu In contrast, amorphous materials, lacking long-range order, produce broad halos. niscpr.res.inmdpi.com Semi-crystalline polymers, which contain both crystalline and amorphous regions, exhibit a combination of sharp peaks superimposed on a broad amorphous halo. niscpr.res.inmdpi.com

The analysis of the diffraction pattern provides a wealth of information. The positions of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice, while the width and shape of the peaks can provide information on the size and perfection of the crystallites. mdpi.com The degree of crystallinity, a crucial parameter influencing the mechanical and thermal properties of a polymer, can be quantified by analyzing the relative areas of the crystalline peaks and the amorphous halo. niscpr.res.in

For poly(this compound) and its copolymers, XRD can be used to:

Determine the degree of crystallinity: Changes in polymerization conditions or copolymer composition can significantly affect the ability of the polymer chains to pack into an ordered crystalline lattice.

Identify crystalline phases: Some polymers can exist in different crystalline forms (polymorphism), each with distinct properties. XRD can identify the specific crystalline phase present.

Elucidate chain conformation: In oriented samples, such as fibers or stretched films, XRD patterns can provide information about the arrangement and conformation of the polymer chains. rsc.org For instance, studies on other polymers like poly(di-n-hexyl silane) have used XRD to determine that the backbone chain conformation is all-trans. kpi.ua

Investigate copolymer structure: XRD is often used to distinguish between different types of copolymers, such as block copolymers and random copolymers, as their different chain architectures lead to distinct diffraction patterns. icdd.com

For example, in blends of natural rubber (NR) and poly(3-hydroxybutyrate) (PHB), XRD has been used to confirm that the crystallinity of the blend increases with a higher ratio of PHB. analis.com.my Similarly, studies on isotactic polypropylene (B1209903) fibers have utilized XRD to identify the coexistence of α-monoclinic and smectic phases along with an amorphous phase. researchgate.net

Microscopy Techniques (e.g., AFM, SEM, TEM) for Polymer Morphology and Phase Behavior

Microscopy techniques are indispensable for visualizing the morphology and phase behavior of polymers at various length scales. numberanalytics.com Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) are among the most powerful methods for characterizing the surface and internal structure of poly(this compound) and its copolymers.

Atomic Force Microscopy (AFM) operates by scanning a sharp probe over the sample surface, allowing for the generation of a three-dimensional topographical map. numberanalytics.com A key advantage of AFM is its ability to provide high-resolution images of surface features at the nanoscale without the need for conductive coatings. units.itscielo.br AFM can be used to characterize the surface morphology, roughness, and phase separation in polymer blends and copolymers. scielo.br For instance, AFM has been employed to study the spherulitic morphology of polypropylene-based composites, revealing details about lamellar thickness. units.it

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of the surface topography and composition. numberanalytics.com SEM is particularly useful for examining the microstructure of polymers, including the morphology of polymer blends, the dispersion of fillers in composites, and the cell structure of foams. researchgate.net For example, SEM has been used to observe the reduction in microphase separation in silicone polyurea, which was correlated with improved mechanical properties. researchgate.net

Transmission Electron Microscopy (TEM) involves passing a beam of electrons through an ultrathin sample to create a high-resolution, two-dimensional image of the internal structure. numberanalytics.com TEM is invaluable for studying the internal morphology of polymers, such as the size, shape, and distribution of different phases in polymer blends and copolymers, and for visualizing the dispersion of nanoparticles in nanocomposites. delongamerica.com In studies of polypropylene-based tapes, TEM has been used to visualize the presence of spherulites in the skin and inorganic filler particles in the core. units.it

Together, these microscopy techniques provide a comprehensive picture of the morphology of poly(this compound) and its copolymers, from the nanoscale arrangement of polymer chains to the microscale phase separation and domain structures. This information is critical for understanding and controlling the material's performance.

Thermal Analysis for Investigating Polymer Transitions and Stability

Thermal analysis techniques are a group of methods used to measure the physical and chemical properties of materials as a function of temperature. For poly(this compound) and its copolymers, thermal analysis provides crucial information about their thermal transitions, stability, and decomposition behavior.

Differential Scanning Calorimetry (DSC) for Thermal Transition Characterization

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time. hu-berlin.de This allows for the determination of various thermal transitions that a polymer undergoes upon heating or cooling. scribd.com

Key thermal events that can be identified by DSC include:

Glass Transition Temperature (Tg): This is the temperature at which an amorphous polymer or the amorphous regions of a semi-crystalline polymer transition from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de It appears as a step-like change in the heat flow on a DSC curve. hu-berlin.de

Crystallization Temperature (Tc): Upon cooling from the melt, this is the temperature at which the polymer chains organize into ordered crystalline structures, an exothermic process that appears as a peak on the DSC curve. scribd.com

Melting Temperature (Tm): This is the temperature at which the crystalline regions of a polymer melt, an endothermic process that results in a peak on the DSC curve. hu-berlin.de

DSC is a valuable tool for characterizing poly(this compound) and its copolymers in several ways:

Determining Tg and Tm: These values are fundamental properties of a polymer and are influenced by its chemical structure, molecular weight, and copolymer composition. For instance, DSC has been used to show that copolymers of 4-chloromethyl styrene (B11656) with different co-monomers exhibit a single Tg, indicating the formation of a random copolymer. researchgate.net

Assessing Crystallinity: The heat of fusion (ΔHm), calculated from the area of the melting peak, can be used to determine the percent crystallinity of a polymer. eag.com

Investigating Polymer Blends and Copolymers: DSC can be used to assess the miscibility of polymer blends. Immiscible blends will typically show two distinct glass transitions, corresponding to the Tg of each component, as observed in blends of natural rubber and poly(3-hydroxybutyrate). analis.com.my In contrast, miscible blends often exhibit a single Tg. For block copolymers, DSC can reveal the thermal transitions of the individual blocks. nih.gov For example, DSC analysis of polyethylene glycol-grafted butene-1 copolymers showed that the melting temperatures of the copolymers are lower than that of the polybutene-1 homopolymer. mdpi.com

Below is a hypothetical data table illustrating the kind of information that can be obtained from DSC analysis of poly(this compound) and its copolymers with another monomer, such as methyl methacrylate (B99206).